Carbamate derivative 15
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Overview
Description
Carbamate derivative 15 is a chemical compound belonging to the carbamate family, which is characterized by the presence of the carbamate functional group (-O-CO-NH-). This group is known for its stability and ability to form hydrogen bonds, making carbamates valuable in various applications, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbamate derivative 15 can be synthesized through several methods. One common approach involves the reaction of an amine with carbon dioxide and an alkyl halide in the presence of a base such as cesium carbonate. This method offers mild reaction conditions and short reaction times . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to ensure the high purity of the final product. The use of nonmetallic regenerable reagents and catalysts like DBU for carbon dioxide capture has also been explored for more sustainable production .
Chemical Reactions Analysis
Types of Reactions: Carbamate derivative 15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into amines or alcohols.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include amines, alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Carbamate derivative 15 has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Mechanism of Action
The mechanism of action of carbamate derivative 15 involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes such as cholinesterase, leading to increased levels of neurotransmitters like acetylcholine. This inhibition can result in various therapeutic effects, including improved cognitive function and reduced symptoms of neurodegenerative diseases . The compound’s ability to penetrate cell membranes and its resemblance to peptide bonds contribute to its effectiveness .
Comparison with Similar Compounds
Carbamate derivative 15 can be compared with other similar compounds, such as:
Rivastigmine: Used in the treatment of Alzheimer’s disease and works by inhibiting cholinesterase.
Carbaryl: An insecticide that also inhibits cholinesterase but is primarily used in agricultural applications.
Gabapentin enacarbil: A prodrug used to treat restless legs syndrome and neuropathic pain.
Uniqueness: this compound is unique due to its specific structural features and the ability to undergo various chemical reactions under mild conditions. Its versatility in different applications, from pharmaceuticals to agriculture, highlights its importance in scientific research and industrial processes .
Properties
Molecular Formula |
C21H29F3N2O6S |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (3R)-3-[benzenesulfonyl(propan-2-yl)amino]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C21H29F3N2O6S/c1-15(2)26(33(29,30)17-6-4-3-5-7-17)16-12-20(31-14-16)8-10-25(11-9-20)19(28)32-18(13-27)21(22,23)24/h3-7,15-16,18,27H,8-14H2,1-2H3/t16-,18-/m1/s1 |
InChI Key |
FNERRHFFFPJRAG-SJLPKXTDSA-N |
Isomeric SMILES |
CC(C)N([C@@H]1CC2(CCN(CC2)C(=O)O[C@H](CO)C(F)(F)F)OC1)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)N(C1CC2(CCN(CC2)C(=O)OC(CO)C(F)(F)F)OC1)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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